![molecular formula C22H16N6OS B2806326 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 894064-47-2](/img/structure/B2806326.png)

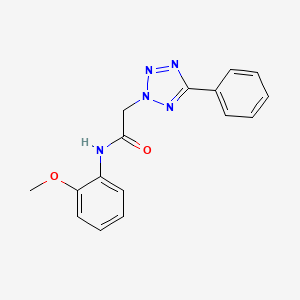

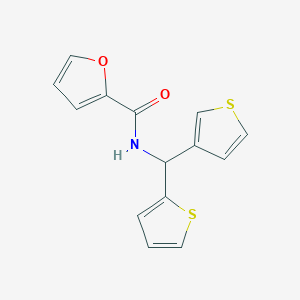

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It is used in the preparation of medicines for relieving or controlling excessive lung inflammatory reaction . It can effectively inhibit excessive lung inflammatory reaction and also inhibit metastasis and infiltration of lung cancer .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 281.32 and a boiling point of 200-201 . The compound is a solid at ambient temperature .Scientific Research Applications

- The compound has been investigated for its antibacterial properties. In a study by Zhang Hu et al., a series of novel triazolo [4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Among these compounds, some exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity, comparable to the first-line antibacterial agent ampicillin.

- While not explicitly mentioned for this specific compound, related [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives have been explored for their antitumor activities . It might be worthwhile to investigate whether our compound exhibits similar effects against cancer cells.

- The compound’s structure could potentially lend itself to applications in energetic materials. Very thermostable energetic materials based on fused-triazole structures have been studied . Investigating the energetic properties of our compound could be an interesting avenue.

- The carbonyl and amine groups in the carboxamide function play important roles. Amide-based flexible pharmacophores with hydrogen acceptor/donor behavior have been associated with enhanced biological activity . Understanding how these functional groups contribute to the compound’s properties is crucial.

- Nitrogen-containing heterocycles, including triazoles, are fundamental in drug discovery. They appear in natural products, synthetic drugs, and functional materials. Investigating the compound’s potential as a drug scaffold or lead compound is warranted .

- Triazoles exist in two tautomeric forms: 1,2,3-triazole and 1,2,4-triazole, depending on the position of nitrogen atoms in the ring . Understanding the tautomeric equilibrium and its impact on biological activity is relevant.

Antibacterial Activity

Antitumor Potential

Energetic Materials

Pharmacophore Design

Nitrogen-Containing Heterocycles

Tautomeric Forms

Mechanism of Action

Target of Action

The primary targets of this compound are the Cell division proteins ZipA . These proteins play a crucial role in bacterial cell division, making them a potential target for antibacterial agents .

Mode of Action

The interaction could potentially inhibit the function of these proteins, thereby affecting bacterial cell division .

Biochemical Pathways

The compound’s interaction with the Cell division proteins ZipA affects the bacterial cell division process . This can lead to the inhibition of bacterial growth, providing a potential mechanism for its antibacterial activity .

Pharmacokinetics

It is known that the compound has been used as anxiolytic or antiepileptic agents as well as sedative-hypnotic and skeletal muscle relaxant agents . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The result of the compound’s action is the potential inhibition of bacterial growth due to its interaction with the Cell division proteins ZipA . This makes it a potential candidate for the development of new antibacterial agents .

properties

IUPAC Name |

4-methyl-2-phenyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N6OS/c1-14-20(30-22(24-14)15-6-3-2-4-7-15)21(29)25-17-9-5-8-16(12-17)18-10-11-19-26-23-13-28(19)27-18/h2-13H,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFYRWRVFCSGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2806248.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806252.png)

![[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid](/img/structure/B2806254.png)

![7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane 7-oxide](/img/structure/B2806259.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2806263.png)

amine](/img/structure/B2806265.png)